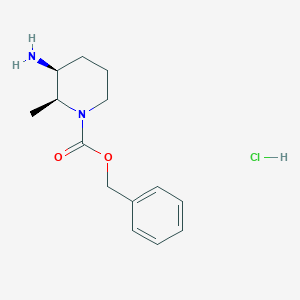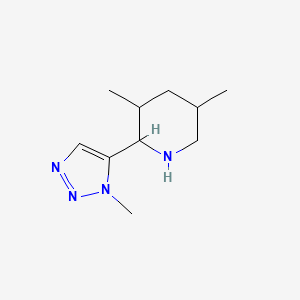
1-Bromo-2-(cyclopentyloxy)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(cyclopentyloxy)cycloheptane is an organic compound with the molecular formula C₁₂H₂₁BrO. It features a seven-membered cycloheptane ring substituted with a bromine atom and a cyclopentyloxy group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclopentyloxy)cycloheptane can be synthesized through the reaction of cycloheptanol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as gas chromatography and mass spectrometry, ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(cyclopentyloxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cycloheptane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cycloheptene derivatives.
Oxidation: The cyclopentyloxy group can be oxidized to form cyclopentanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted cycloheptane derivatives
- Cycloheptene derivatives
- Cyclopentanone derivatives
Applications De Recherche Scientifique
1-Bromo-2-(cyclopentyloxy)cycloheptane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its unique structural features.
Material Science: It is explored for its potential in creating new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activities.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cycloheptane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyclopentyloxy group can participate in various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(cyclopentyloxy)cyclopentane
- 1-Bromo-2-(cyclopentyloxy)cyclohexane
- 1-Bromo-2-(cyclopentyloxy)cyclooctane
Comparison: 1-Bromo-2-(cyclopentyloxy)cycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs
Propriétés
Formule moléculaire |
C12H21BrO |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
1-bromo-2-cyclopentyloxycycloheptane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h10-12H,1-9H2 |
Clé InChI |
ZYAXGXALVLOEPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)Br)OC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)





![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)




